2-amino-7H-purine-6-carboxylic acid
Description
“2-amino-7H-purine-6-carboxylic acid” is a derivative of purine . Purine is a heterocyclic aromatic organic compound that consists of two rings (pyrimidine and imidazole) fused together . It is water-soluble and is the most widely occurring nitrogen-containing heterocycle in nature .
Synthesis Analysis
The synthesis of polysubstituted pyrimidines was reported from the related 2-amino-4,6-dichloropyrimidines via the Suzuki cross-coupling reaction . The target pyrimidines were assessed for their ability to suppress the in vitro PGE 2 generation from COX enzymes in C57BL6 mouse peritoneal cells .Molecular Structure Analysis
Purines and pyrimidines make up the two groups of nitrogenous bases, including the two groups of nucleotide bases . The purine bases are guanine (G) and adenine (A) which form corresponding nucleosides .Chemical Reactions Analysis
The key mechanism of action of NSAIDs involves the suppression of the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE 2), and prostacyclins .Physical and Chemical Properties Analysis
Purine is a non-volatile crystalline solid, which melts or decomposes at fairly high temperatures . It possesses high dielectric constants and high dipole moment, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms .Future Directions
Research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives have been discussed in detail . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Properties
IUPAC Name |
2-amino-7H-purine-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2/c7-6-10-3(5(12)13)2-4(11-6)9-1-8-2/h1H,(H,12,13)(H3,7,8,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHPLXCFSRJJDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=NC(=C2N1)C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669068 | |
Record name | 2-Amino-7H-purine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882213-41-4 | |
Record name | 2-Amino-7H-purine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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